Product packaging for Diguanosine pentaphosphate(Cat. No.:CAS No. 78101-73-2)

Diguanosine pentaphosphate

Cat. No.: B12703217
CAS No.: 78101-73-2
M. Wt: 948.4 g/mol
InChI Key: RELSGTOCAPVUGP-MHARETSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diguanosine pentaphosphate (Gp5G) is a naturally occurring dinucleoside polyphosphate identified in human plasma at physiological concentrations of approximately 9.47 ± 4.97 nmol/L . It functions as an endogenous activator of the Rho-kinase pathway, a key regulator in cardiovascular physiology and the pathophysiology of hypertension . Its primary research value lies in studying vascular tone and blood pressure regulation; in experimental models, intra-aortic application of Gp5G significantly increased mean arterial blood pressure by 13.5 ± 4.2 mmHg . The compound's mechanism of action involves the activation of specific P2Y receptors (P2Y4 and P2Y6), which in turn triggers the translocation of RhoA from the cytosolic to the membranous fraction, leading to Rho-kinase activation and enhanced vascular contractile responses to agonists like angiotensin II . This potentiation is abolished by Rho-kinase inhibitors . As a research tool, this compound is critical for investigating nucleotide-mediated signaling in vascular smooth muscle and the role of the RhoA/Rho-kinase pathway in cardiovascular diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N10O24P5 B12703217 Diguanosine pentaphosphate CAS No. 78101-73-2

Properties

CAS No.

78101-73-2

Molecular Formula

C20H29N10O24P5

Molecular Weight

948.4 g/mol

IUPAC Name

bis[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O24P5/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(49-17)1-47-55(37,38)51-57(41,42)53-59(45,46)54-58(43,44)52-56(39,40)48-2-6-10(32)12(34)18(50-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1

InChI Key

RELSGTOCAPVUGP-MHARETSRSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

Biosynthesis and Enzymatic Regulation of P Ppgpp

Biosynthesis Pathways

The synthesis of (p)ppGpp is a pivotal step in initiating the stringent response. This process is primarily managed by enzymes belonging to the RelA/SpoT Homologue (RSH) superfamily, which catalyze the transfer of a pyrophosphate group from a donor molecule, typically ATP, to the 3'-hydroxyl group of a guanosine (B1672433) nucleotide acceptor (GTP or GDP).

RelA-Dependent Synthesis via ATP-GTP 3'-Pyrophosphotransferase Activity

In many bacteria, particularly in Escherichia coli and other β- and γ-proteobacteria, the primary enzyme responsible for the rapid synthesis of (p)ppGpp during amino acid starvation is RelA. portlandpress.comnih.gov RelA functions as an ATP-GTP 3'-pyrophosphotransferase, catalyzing the transfer of the β- and γ-phosphates from ATP to the 3'-OH position of GTP or GDP, yielding pppGpp or ppGpp, respectively, and AMP. nih.govoup.com

The activation of RelA is intricately linked to the translational status of the cell. nih.gov Under conditions of amino acid scarcity, the concentration of uncharged tRNAs (tRNAs not carrying their cognate amino acid) increases. asm.orgnih.gov These uncharged tRNAs can enter the A-site of a stalled ribosome, creating a molecular signal that is recognized by RelA. nih.govnih.gov RelA, which is associated with the ribosome, detects this stalled state and becomes activated, leading to a burst of (p)ppGpp synthesis. wikipedia.orgwikigenes.org This ribosome-dependent activation ensures that the stringent response is initiated precisely when protein synthesis is hampered by a lack of available amino acids. nih.gov Some studies have also suggested that ppGpp can act as a positive allosteric regulator of RelA, further amplifying the stringent response. nih.gov

Role of Rel/SpoT Homologue (RSH) Enzymes in Synthesis

The RelA/SpoT Homologue (RSH) superfamily of enzymes encompasses a diverse range of proteins responsible for (p)ppGpp metabolism across the bacterial kingdom and even in plants. frontiersin.orgfrontiersin.org These enzymes are broadly classified into two main groups: "long" RSHs and "short" RSHs. nih.gov

Long RSHs, such as Rel, RelA, and SpoT, are multi-domain proteins that typically contain both a (p)ppGpp synthetase domain (SYNTH) and a hydrolase domain (HD) in their N-terminal region, along with regulatory domains in their C-terminal region. nih.govnih.gov While RelA in E. coli is a monofunctional synthetase with an inactive hydrolase domain, other RSH enzymes, like the bifunctional Rel and SpoT, can both synthesize and degrade (p)ppGpp. nih.govnih.gov This bifunctionality allows for a more nuanced control over (p)ppGpp levels in response to a wider array of environmental stresses beyond just amino acid starvation, including limitations in carbon, phosphate (B84403), or iron sources. nih.gov

Catalytic Mechanisms of (p)ppGpp Synthesis

The synthesis of (p)ppGpp by RSH enzymes is a phosphoryl transfer reaction. The catalytic mechanism involves the transfer of a pyrophosphate moiety from ATP to the 3'-OH of either GTP or GDP. nih.govresearchgate.net Initially, it was proposed that a conserved glutamate (B1630785) residue in the active site acts as a general base to deprotonate the 3'-OH of the guanosine nucleotide, thereby activating it for a nucleophilic attack on the β-phosphate of ATP. nih.gov However, subsequent research has pointed towards a more complex mechanism potentially involving a magnesium ion (Mg²⁺) in activating the 3'-OH group. nih.gov

A critical aspect of this catalytic process is the indispensable role of the 2'-hydroxyl group of the GTP ribose. nih.govnih.gov Biochemical studies have demonstrated that while both GTP and its deoxy counterpart, dGTP, can bind to the active site of Rel enzymes, only GTP can serve as a substrate for pyrophosphate transfer. nih.gov This suggests that the 2'-OH group is directly involved in the catalytic reaction, possibly by forming a crucial hydrogen bond that correctly positions the substrate for the nucleophilic attack, thereby generating the necessary nucleophile for the synthesis reaction. nih.govnih.gov This strict substrate specificity underscores the precise molecular recognition required for the production of these important signaling molecules. nih.gov

Kinetic Parameters of (p)ppGpp Synthesis by RSH Enzymes
EnzymeOrganismSubstrateApparent Km (mM)Reference
RSHMex1-352Methylobacterium extorquensATP0.39 ± 0.01 frontiersin.org
GTP3.06 ± 0.36
Sa-RelStaphylococcus aureusGTP0.45 ± 0.05 researchgate.net
GDP1.3 ± 0.1
Sa-ReltruncStaphylococcus aureusGTP0.31 ± 0.03 researchgate.net
GDP1.1 ± 0.1

Enzymatic Degradation and Interconversion

The timely termination of the stringent response is as critical as its initiation. This is achieved through the enzymatic degradation of (p)ppGpp, which lowers the intracellular alarmone concentration and allows the cell to resume normal growth and metabolic activities. Several enzymes are involved in this process, either by directly hydrolyzing (p)ppGpp or by interconverting its different forms.

Guanosine-5'-triphosphate,3'-diphosphate pyrophosphatase (GppA) Activity

Guanosine-5'-triphosphate,3'-diphosphate pyrophosphatase, commonly known as GppA, plays a key role in modulating the ratio of pppGpp to ppGpp within the cell. nih.govnih.gov GppA is a phosphohydrolase that specifically catalyzes the removal of the terminal γ-phosphate from the 5' position of pppGpp, thereby converting it to ppGpp. oup.comnih.gov This enzymatic activity is important because ppGpp is often considered the more potent effector of the stringent response for many regulatory targets. nih.govnih.gov

Studies in various bacteria, including Vibrio cholerae and Yersinia pestis, have demonstrated the substrate specificity of GppA for pppGpp, with no significant hydrolytic activity observed towards ppGpp or other nucleoside triphosphates (NTPs). researchgate.netresearchgate.net The activity of GppA can be influenced by cellular conditions; for instance, in V. cholerae, GppA is crucial for the conversion of pppGpp to ppGpp during amino acid deprivation but not during glucose starvation. researchgate.net The kinetic parameters of GppA from Y. pestis indicate an efficient hydrolysis of pppGpp, with a Km value of 8.521 μM and a Vmax of 2.174 μM/min. researchgate.net

Exopolyphosphatase Activities of (p)ppGpp Metabolizing Enzymes

(p)ppGpp molecules play a significant role in regulating the metabolism of inorganic polyphosphate (poly-P), a linear polymer of phosphate residues that serves as a phosphate and energy reserve. This regulation is achieved through the inhibition of exopolyphosphatase (PPX), the enzyme responsible for poly-P degradation. nih.govwikipedia.org

In Escherichia coli, both pppGpp and ppGpp competitively inhibit the polyphosphate hydrolase PPX, leading to the accumulation of poly-P. asm.org Notably, pppGpp is a much more potent inhibitor of PPX than ppGpp. asm.org

Some enzymes, termed PPX/GPPA, possess dual functionality. They exhibit exopolyphosphatase activity and also guanosine pentaphosphate phosphohydrolase (GppA) activity, which converts pppGpp into ppGpp. researchgate.netnih.gov This dual role links poly-P metabolism directly to the stringent response pathway. For instance, in Campylobacter jejuni, two PPX/GPPA enzymes contribute to maintaining the cellular poly-P pool and are also implicated in ppGpp metabolism during starvation. nih.gov Overexpression of the exopolyphosphatase gene ppx in Vibrio cholerae can complement a deficiency in GppA activity, highlighting the functional overlap between these enzymatic activities. researchgate.net

Table 1: Inhibition of E. coli Exopolyphosphatase (PPX) by (p)ppGpp
InhibitorInhibitory Constant (Ki)
pppGpp10 µM
ppGpp200 µM

Data sourced from Zhang et al., 2018. asm.org

Intramolecular and Allosteric Regulation of (p)ppGpp Enzyme Activities

The catalytic activities of (p)ppGpp metabolizing enzymes are subject to sophisticated regulation through both intramolecular and allosteric mechanisms. Bifunctional enzymes like Rel from Streptococcus equisimilis (RelSeq) contain both synthetase and hydrolase domains within a single polypeptide chain. nih.gov The regulation of these opposing activities is achieved through intramolecular interactions. Studies on RelSeq have shown that the C-terminal domain of the protein reciprocally regulates the activities of the N-terminal catalytic domain. nih.gov Removal of this C-terminal portion results in a significant increase in (p)ppGpp synthesis activity while simultaneously inhibiting its degradation activity. nih.gov

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is also a key feature. The products of the synthesis reaction, pppGpp and ppGpp, can themselves act as allosteric regulators.

Positive Feedback: In E. coli, ppGpp can allosterically stimulate the synthetase activity of RelA, creating a positive feedback loop that can rapidly amplify the stringent response signal. nih.gov

Differential Activation: In some enzymes, pppGpp is a more potent allosteric activator than ppGpp. The synthetase activity of RelQ from Bacillus subtilis (RelQBs) is stimulated about ten times more effectively by pppGpp than by ppGpp. oup.com

Mechanism of Activation: The allosteric binding site for pppGpp on Rel/RelA enzymes has been identified at the interface between the synthetase (SYNTH) and the hydrolase/pseudo-hydrolase (HD/pseudo-HD) domains. researcher.life Binding of the alarmone at this site stimulates the enzyme by influencing the autoinhibitory dynamics between these domains. researcher.lifescilifelab.se This allosteric activation is crucial for the efficient induction of synthetase activity by starved ribosomes. researcher.life

Table 2: Regulatory Effects on (p)ppGpp Enzyme Activities
EnzymeRegulatory MechanismEffectorEffect
RelSeqIntramolecularC-terminal DomainInhibits Synthesis / Activates Hydrolysis
RelA (E. coli)AllostericppGppPositive feedback on synthesis
RelQ (B. subtilis)AllostericpppGppStrong activation of synthesis
Rel/RelAAllostericpppGppStimulates activity by relieving autoinhibition

Differential Accumulation and Regulation of pppGpp and ppGpp

While pppGpp and ppGpp are often considered to function collectively as second messengers, evidence indicates that they can have different regulatory potencies. nih.govnih.gov The relative abundance of these two molecules is controlled by the activities of synthetase enzymes (RelA and SpoT) and a specific pppGpp 5'-gamma phosphate hydrolase (GppA), which converts pppGpp to ppGpp. nih.gov

By manipulating the expression of (p)ppGpp synthetases and GppA in E. coli, researchers have been able to achieve preferential accumulation of either pppGpp or ppGpp, allowing for a direct comparison of their regulatory effects. nih.gov These studies have revealed that in E. coli, ppGpp is generally a more potent regulator than pppGpp for several key physiological processes. nih.govsemanticscholar.org

Growth Inhibition: The accumulation of ppGpp is more inhibitory to cell growth than the accumulation of pppGpp. semanticscholar.org

Macromolecular Synthesis: ppGpp has a stronger effect on reducing RNA/DNA ratios, a measure of the cell's capacity for protein synthesis. nih.govsemanticscholar.org For example, the accumulation of ppGpp slowed the growth rate 2.2-fold and was accompanied by a 2.4-fold drop in the RNA/DNA ratio. nih.govsemanticscholar.org

Transcription: In both in vivo and in vitro experiments, ppGpp is a more potent inhibitor of ribosomal RNA P1 promoter transcription and a more effective activator of the threonine operon promoter. nih.govnih.gov

However, the relative potency of the two alarmones can be context-dependent. For instance, assays with Bacillus subtilis DNA primase suggest that pppGpp is a more potent inhibitor of this enzyme than ppGpp, a finding that is reversed in E. coli. nih.govsemanticscholar.org This highlights the nuanced and species-specific differences in the regulatory roles of pppGpp and ppGpp.

Table 3: Comparison of Regulatory Potency in E. coli
Regulatory PhenomenonMore Potent Regulator
Growth Rate InhibitionppGpp
Reduction of RNA/DNA RatioppGpp
rRNA P1 Promoter InhibitionppGpp
Threonine Operon ActivationppGpp
RpoS InductionppGpp

Data sourced from Potrykus et al., 2013. nih.gov

Molecular Mechanisms of P Ppgpp Mediated Regulation

Transcriptional Control

(p)ppGpp exerts profound control over gene expression primarily by modulating transcription. nih.gov This regulation allows for the rapid down-regulation of genes involved in growth, such as those for ribosomal RNAs (rRNA) and ribosomal proteins, and the up-regulation of genes required for stress survival, including those for amino acid biosynthesis and transport. pnas.orgembopress.orgnih.gov

A primary mechanism of (p)ppGpp action is its direct binding to RNA polymerase (RNAP), the core enzyme of transcription. diva-portal.orgnih.gov Cryo-electron microscopy and genetic studies have identified two distinct binding sites for (p)ppGpp on the bacterial RNAP. pnas.orgxiahepublishing.comresearchgate.net

Site 1: Located at the interface between the β' and ω subunits of RNAP. nih.govpnas.orgresearchgate.net Binding at this site is proposed to allosterically alter the RNAP conformation, which can weaken the interaction between RNAP and certain promoters. researchgate.net

Site 2: Found at the interface of the β' subunit's secondary channel and the transcription factor DksA. pnas.orgxiahepublishing.comresearchgate.net This site is crucial for the regulation of many promoters, and its effect is often dependent on the presence of DksA. nih.govnih.gov

While both ppGpp and pppGpp bind to RNAP, studies suggest they may have different binding characteristics and efficiencies. nih.gov For instance, pppGpp can compete more effectively for binding sites on RNAP than ppGpp. nih.gov This direct interaction with the transcriptional machinery allows (p)ppGpp to act as a master regulator, immediately altering the transcriptional landscape of the cell in response to stress. nih.gov

By binding to RNA polymerase, (p)ppGpp alters its promoter selectivity and the kinetics of transcription initiation, leading to a global shift in gene expression. nih.govresearchgate.netembopress.org The effect of (p)ppGpp on a given promoter—whether it is inhibited or activated—is highly dependent on the promoter's specific DNA sequence and intrinsic properties. wikipedia.orgnih.gov

Negative Regulation: Promoters that are strongly inhibited by (p)ppGpp, such as those for ribosomal RNA (rrn), typically form intrinsically unstable open complexes with RNAP. pnas.org They often possess a GC-rich "discriminator" sequence between the -10 element and the transcription start site. wikipedia.org (p)ppGpp, often in conjunction with DksA, further destabilizes these complexes, preventing efficient transcription initiation. wikipedia.orgpnas.org

Positive Regulation: Conversely, promoters activated by (p)ppGpp, such as those for amino acid biosynthesis operons, tend to have AT-rich discriminator regions and form highly stable open complexes. wikipedia.orgnih.gov For these promoters, (p)ppGpp and DksA can stimulate a rate-limiting step in the transition to an open complex, thereby increasing the rate of transcription. pnas.org Activation can also be indirect; by inhibiting transcription from strong rRNA promoters, (p)ppGpp increases the pool of RNAP available to transcribe weaker, stress-related promoters. wikipedia.orgnih.gov

This dual regulatory capacity enables (p)ppGpp to function as a rheostat, fine-tuning the expression of hundreds of genes to adapt cellular metabolism to nutrient availability. pnas.orgembopress.org

Promoter FeatureTypical Response to (p)ppGppMechanism of RegulationExample Gene Class
GC-rich Discriminator InhibitionDestabilization of the RNAP-promoter open complex. wikipedia.orgpnas.orgRibosomal RNA (rRNA) wikipedia.org
AT-rich Discriminator ActivationStimulation of isomerization to the open complex; indirect activation via increased RNAP availability. nih.govpnas.orgAmino Acid Biosynthesis pnas.org

The regulatory activity of (p)ppGpp on transcription is often potentiated by the protein cofactor DksA. nih.govdiva-portal.org DksA is a small transcription factor that binds within the secondary channel of RNAP, the same channel used for nucleotide entry. asm.orgasm.org

DksA and (p)ppGpp work synergistically to regulate a large number of promoters. embopress.orgasm.org The binding of DksA to RNAP can amplify the regulatory signal from (p)ppGpp. asm.org At Site 2, DksA is thought to help stabilize the binding of (p)ppGpp through the coordination of a magnesium ion, enhancing its inhibitory or activating effects. wikipedia.org While DksA can have some regulatory effects on its own, its impact is much greater when (p)ppGpp is present. embopress.org The deletion of the dksA gene can eliminate the transcriptional response to (p)ppGpp for certain promoters, highlighting its critical role as a cofactor in the stringent response network. pnas.org However, studies also indicate that for some genes, the regulatory effects of (p)ppGpp and DksA can be independent or even antagonistic. asm.orgmdpi.com

The (p)ppGpp signaling system is not limited to bacteria; it is also conserved in the chloroplasts of plants and algae, which evolved from cyanobacterial ancestors. oup.com Within chloroplasts, (p)ppGpp accumulates in response to abiotic stresses and acts as a potent regulator of gene expression, influencing plant growth and development. oup.comoup.com

The primary target of (p)ppGpp in chloroplasts is the bacterial-like plastid-encoded polymerase (PEP). oup.com Accumulation of (p)ppGpp leads to a significant reduction in the steady-state levels of chloroplast transcripts, effectively inhibiting the expression of genes encoded within the chloroplast genome. oup.comresearchgate.net This includes genes for critical photosynthetic proteins like RuBisCO large subunit (RbcL) and components of the photosystems. oup.comresearchgate.net

While the direct impact is on the PEP, there is evidence that (p)ppGpp may also influence the expression of nuclear-encoded chloroplast genes (NECGs) through retrograde signaling pathways that communicate the metabolic state of the chloroplast to the nucleus. oup.comelifesciences.org This coordinated regulation is essential for balancing the expression of subunits for photosynthetic complexes, which are encoded in both the chloroplast and nuclear genomes. elifesciences.org

Polymerase TypeLocationRegulation by (p)ppGpp
Plastid-Encoded Polymerase (PEP) ChloroplastDirect inhibition, leading to reduced transcription of chloroplast-encoded genes. oup.comoup.com
Nucleus-Encoded Polymerases (NEPs) NucleusIndirectly regulated via retrograde signaling from the chloroplast. oup.comelifesciences.org

Translational Control

In addition to its profound effects on transcription, (p)ppGpp also directly regulates protein synthesis at the level of translation, providing another layer of control to conserve resources during stress. pnas.orgnih.gov

(p)ppGpp has been shown to be a potent inhibitor of the initiation stage of protein synthesis. biorxiv.orgnih.gov This inhibition is achieved through a direct interaction with the essential GTPase Initiation Factor 2 (IF2). pnas.orgnih.govnih.gov

IF2 plays a crucial role in the assembly of the 70S ribosomal initiation complex, which includes the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA. biorxiv.org (p)ppGpp binds to IF2 and prevents its allosteric activation, effectively stalling the formation of a functional 70S initiation complex and inhibiting the synthesis of the first peptide bond. biorxiv.orgnih.gov This mechanism provides a rapid way to shut down protein synthesis, which is one of the most energy-intensive processes in the cell, allowing the organism to enter a quiescent state and survive prolonged periods of nutrient limitation. pnas.orgnih.gov In E. coli, ppGpp demonstrates a significantly greater inhibitory efficiency on protein synthesis compared to pppGpp. wikipedia.org

Impact on Ribosome Biogenesis and Function

The synthesis of ribosomes is a highly energy-intensive process, making it a primary target for downregulation during periods of nutrient limitation. (p)ppGpp orchestrates a multi-pronged approach to inhibit ribosome biogenesis and function, ensuring a rapid and efficient cessation of protein synthesis.

A primary mechanism of this regulation is the transcriptional repression of genes encoding ribosomal RNA (rRNA) and ribosomal proteins (r-proteins). asm.org In many bacteria, (p)ppGpp, in conjunction with its cofactor DksA, directly binds to RNA polymerase (RNAP). xiahepublishing.com This interaction alters the transcriptional landscape, leading to a significant decrease in the transcription of rRNA and r-protein operons. asm.org This coordinated downregulation ensures that the production of all ribosomal components is synchronously halted, preventing the wasteful accumulation of incomplete ribosomal subunits. asm.org

Furthermore, (p)ppGpp can directly inhibit the function of active ribosomes. It has been demonstrated to bind to the essential translation initiation factor IF2. pnas.orgnih.gov This interaction prevents the proper formation of the translation initiation complex, thereby blocking the commencement of protein synthesis. wikipedia.orgpnas.org

Target ProteinFunction in Ribosome Biogenesis/FunctionEffect of (p)ppGpp Binding
RNA Polymerase (RNAP) Transcription of rRNA and r-protein genesInhibition of transcription asm.orgxiahepublishing.com
RsgA, RbgA, Era, HflX GTPases involved in ribosome assemblyInhibition of GTPase activity, stalling subunit maturation pnas.orgnih.gov
Initiation Factor 2 (IF2) Translation initiationInhibition of initiation complex formation wikipedia.orgpnas.org

Role in Ribosome Hibernation and Recycling

Under severe stress conditions that necessitate a more prolonged state of dormancy, bacteria employ a strategy known as ribosome hibernation. This process involves the dimerization of 70S ribosomes into inactive 100S particles, which protects them from degradation and allows for rapid reactivation upon the return of favorable conditions. biorxiv.orgnih.gov (p)ppGpp plays a pivotal role in promoting this state.

The formation of 100S ribosomes is mediated by specific hibernation-promoting factors. biorxiv.org In Escherichia coli, these include the Ribosome Modulation Factor (RMF) and Hibernation Promoting Factor (Hpf). biorxiv.orgmdpi.com The expression of the rmf gene is induced by (p)ppGpp. mdpi.com RMF binds to 70S ribosomes, facilitating their dimerization into 90S particles, which are then converted to stable 100S ribosomes by Hpf. biorxiv.orgpsu.edu This sequence of events effectively sequesters the translational machinery in a protected, inactive state. mdpi.com

In Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, a long hibernation-promoting factor (HPF) is involved in 100S ribosome formation. nih.govnih.gov The expression of HPF is also induced by (p)ppGpp, indicating a conserved mechanism for promoting ribosome hibernation across different bacterial phyla. nih.govnih.gov

The disassembly of these hibernating 100S ribosomes, a process crucial for the resumption of protein synthesis and growth, is also influenced by the cellular nucleotide pools. The process of ribosome recycling, which involves splitting the 100S dimers back into active 70S ribosomes, is an energy-dependent process that requires GTP hydrolysis by factors such as the GTPase Elongation Factor G (EF-G). nih.gov The accumulation of (p)ppGpp, which leads to a decrease in GTP levels, would consequently disfavor the disassembly of 100S ribosomes, thus maintaining the dormant state. nih.gov

DNA Replication Modulation

In addition to halting protein synthesis, the stringent response also imposes a brake on DNA replication to conserve energy and prevent the potential for DNA damage during periods of cellular stress. (p)ppGpp directly targets the DNA replication machinery to achieve this control.

Direct Inhibition of DNA Primase Activity

A key target of (p)ppGpp in the replication apparatus is DNA primase (DnaG), the enzyme responsible for synthesizing the short RNA primers required for the initiation of DNA synthesis by DNA polymerase. researchgate.net In vitro and in vivo studies have demonstrated that (p)ppGpp directly binds to and inhibits the activity of DnaG from various bacterial species, including Bacillus subtilis and Escherichia coli. researchgate.netnih.govnih.gov

The inhibitory effect of (p)ppGpp on primase activity is multifaceted. It has been shown to have a strong inhibitory effect on the extension of primers and to reduce the processivity of the enzyme, promoting the premature termination of primer synthesis. nih.gov This inhibition is often competitive with the binding of GTP, one of the substrates for primer synthesis. nih.govfrontiersin.org Consequently, the high levels of (p)ppGpp and concurrently low levels of GTP that occur during the stringent response in some bacteria, like B. subtilis, create a powerful synergistic inhibition of primase activity. nih.gov In E. coli, while ppGpp is a more potent inhibitor of DnaG than pppGpp, the effect is still significant. nih.gov

Bacterial SpeciesKey Findings on (p)ppGpp and DNA Primase
Bacillus subtilis (p)ppGpp strongly inhibits primer extension and reduces primase processivity. nih.gov The inhibition is additive with low GTP concentrations. nih.gov
Escherichia coli ppGpp and pppGpp directly inhibit DnaG primase. nih.gov ppGpp is a more efficient inhibitor than pppGpp. nih.gov

Metabolic Network Reprogramming

The stringent response involves a profound rewiring of cellular metabolism to adapt to nutrient scarcity. (p)ppGpp acts as a key regulator in this reprogramming, directing resources away from anabolic processes and towards pathways essential for survival.

Purine (B94841) Metabolism Regulation

The regulation of purine nucleotide biosynthesis is a critical aspect of the stringent response, as purines are not only building blocks for nucleic acids but also precursors for (p)ppGpp itself (GTP). (p)ppGpp employs multiple strategies to control the flux through the purine metabolic network.

In Firmicutes, such as Bacillus subtilis, (p)ppGpp acts as a direct allosteric effector of the transcription factor PurR. nih.govbiorxiv.orgoup.com PurR is a repressor of genes involved in de novo purine biosynthesis. biorxiv.org (p)ppGpp binds to PurR and enhances its affinity for its DNA operator sites, thereby strengthening the repression of purine synthesis genes. nih.govbiorxiv.org This action is antagonistic to the inducer of the PurR regulon, phosphoribosyl pyrophosphate (PRPP). nih.govbiorxiv.org By repressing the transcription of the purine biosynthesis operon, (p)ppGpp ensures that the cell does not expend energy and precursors on synthesizing new purines when resources are scarce. nih.gov

In addition to transcriptional control, (p)ppGpp can also directly inhibit the activity of key enzymes in the purine biosynthesis pathway. In E. coli, ppGpp has been shown to bind to and inhibit PurF, the enzyme that catalyzes the first committed step in de novo purine synthesis. researchgate.net It also inhibits other enzymes in the pathway, including those involved in the conversion of IMP to GMP (GuaB) and the phosphorylation of GMP to GDP (Gmk). researchgate.net Furthermore, (p)ppGpp inhibits the inosine-guanosine kinase (Gsk), an enzyme in the purine salvage pathway. nih.gov This multi-level inhibition ensures a tight shutdown of both de novo synthesis and salvage pathways, which is critical for coordinating nucleotide and amino acid synthesis during starvation by preventing the depletion of the common precursor PRPP. nih.gov

OrganismRegulatory MechanismTargetConsequence
Bacillus subtilis Transcriptional RegulationPurR (Transcription Factor)Repression of purine biosynthesis genes nih.govbiorxiv.orgoup.com
Escherichia coli Enzymatic InhibitionPurF (Enzyme)Inhibition of the first step of de novo purine synthesis researchgate.net
Escherichia coli Enzymatic InhibitionGsk (Enzyme)Inhibition of purine salvage pathway nih.gov
Escherichia coli Enzymatic InhibitionGuaB, Gmk (Enzymes)Inhibition of GMP synthesis and phosphorylation researchgate.net

GTP Metabolism Homeostasis

A primary function of (p)ppGpp is the regulation of guanosine (B1672433) triphosphate (GTP) levels, which is essential for cellular viability. nih.govwhiterose.ac.uk During periods of nutritional stress, the accumulation of (p)ppGpp leads to a significant decrease in the intracellular GTP pool. titech.ac.jpmdpi.com This reduction is achieved through two main mechanisms: the consumption of GTP as a substrate for (p)ppGpp synthesis and the direct inhibition of enzymes involved in the GTP biosynthetic pathway. mdpi.com

In Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, (p)ppGpp directly inhibits the activity of several key enzymes in both the de novo and salvage pathways of GTP synthesis. nih.govasm.orgasm.org These include hypoxanthine-guanine phosphoribosyltransferase (HprT) and guanylate kinase (Gmk). nih.govasm.org The inhibition of these enzymes by (p)ppGpp is a rapid and robust mechanism to control GTP levels. nih.gov This regulation is so critical that in the absence of (p)ppGpp, GTP levels can become dangerously high, leading to cell death, a phenomenon described as "death-by-GTP". nih.gov This highlights the indispensable role of (p)ppGpp in maintaining GTP homeostasis not only during stress but also during normal growth conditions. nih.govmdpi.com

The regulatory effect of (p)ppGpp on GTP synthesis is a conserved mechanism across different bacterial species, although the specific enzyme targets may vary. mdpi.com For instance, while HprT and Gmk are major targets in B. subtilis, other enzymes might be the primary points of regulation in other bacteria. nih.gov This tight control of GTP levels by (p)ppGpp allows bacteria to fine-tune their metabolic state in response to environmental cues, ensuring survival under fluctuating nutrient availability. nih.govwhiterose.ac.uk

Primary and Secondary Metabolism Interplay

The stringent response, mediated by (p)ppGpp, orchestrates a significant shift in bacterial metabolism, generally characterized by the downregulation of primary metabolism and the upregulation of secondary metabolism. researchgate.netcornell.edu Primary metabolism encompasses the essential processes for growth and reproduction, such as DNA replication, transcription, and translation. cornell.edu Secondary metabolism, on the other hand, involves the production of specialized compounds like antibiotics and siderophores, which are often beneficial for survival in competitive environments. researchgate.netcornell.edu

Transcriptomic studies in bacteria like Pseudomonas protegens have revealed that the deletion of genes responsible for (p)ppGpp synthesis leads to a global upregulation of genes involved in primary metabolic processes. researchgate.netcornell.edu Conversely, the expression of gene clusters responsible for the biosynthesis of secondary metabolites, including antibiotics and iron carriers, is significantly inhibited in the absence of (p)ppGpp. researchgate.netcornell.edu This indicates that (p)ppGpp acts as a crucial switch, diverting resources from growth-related activities towards the production of compounds that can enhance survival during stress. cornell.eduasm.orgnih.gov

The regulatory role of (p)ppGpp in this metabolic interplay can be direct or indirect. For example, the reduction in GTP levels caused by (p)ppGpp accumulation can indirectly affect transcription, as GTP is the initiating nucleotide for many genes, including those for ribosomal RNA. nih.govmdpi.com In some bacteria, (p)ppGpp can also directly bind to RNA polymerase, modulating its activity and specificity. pnas.org The effect of (p)ppGpp on secondary metabolism can be species-specific; for example, in Streptomyces coelicolor, (p)ppGpp accumulation dramatically increases the production of the antibiotic actinorhodin, while in Streptomyces clavuligerus, it negatively regulates the synthesis of other antibiotics. nih.gov This highlights the complex and varied roles of (p)ppGpp in tailoring the metabolic response of different bacteria to their specific environments. asm.orgnih.gov

Inorganic Polyphosphate Accumulation

Inorganic polyphosphate (polyP) is a linear polymer of phosphate (B84403) residues that serves various functions in bacteria, including phosphorus storage, ATP and GTP regeneration, and stress adaptation. nih.gov A strong correlation exists between the accumulation of (p)ppGpp and polyP in response to nutritional stress. pnas.orgnih.gov Early studies in Escherichia coli suggested that high levels of (p)ppGpp, particularly pppGpp, promote the massive accumulation of polyP. nih.gov

The proposed mechanism for this was the inhibition of exopolyphosphatase (PPX), the enzyme responsible for polyP degradation, by (p)ppGpp. nih.gov The inhibition constants (Ki) for pppGpp and ppGpp were found to be 10 µM and 200 µM, respectively, which are well within the physiological concentrations of these alarmones during stress. nih.gov This inhibition of polyP hydrolysis would lead to its accumulation, even if the rate of its synthesis by polyphosphate kinase (PPK) remains relatively unchanged. pnas.orgnih.gov

However, more recent research has challenged the direct regulatory role of (p)ppGpp in polyP accumulation in E. coli. asm.orgnih.govresearchgate.net These studies suggest that while (p)ppGpp and polyP often accumulate concurrently, (p)ppGpp itself is not directly required for polyP synthesis. asm.orgresearchgate.net Instead, the transcription factor DksA, which works in concert with (p)ppGpp to regulate gene expression, appears to be the key player. asm.orgnih.govresearchgate.net Mutants lacking DksA show a significant reduction in polyP accumulation, a defect that can be reversed by deleting the gene for the transcription elongation factor GreA. nih.govresearchgate.net This suggests a more complex regulatory network where the interplay between DksA, GreA, and RNA polymerase is crucial for controlling polyP levels. nih.govresearchgate.net

In some bacteria, the relationship is more intricate. For instance, in mycobacteria, polyP can enhance the signaling pathway that leads to (p)ppGpp production, creating a feedback loop. researchgate.net This interplay underscores the interconnectedness of these two stress-response systems. researchgate.net

Physiological and Cellular Roles of P Ppgpp Signaling

Stress Response Orchestration

The stringent response, mediated by the accumulation of (p)ppGpp, is a cornerstone of bacterial adaptation to stressful conditions. This signaling network allows for a rapid and comprehensive reprogramming of cellular physiology, shifting resources from growth-related processes to survival and stress mitigation pathways.

Nutritional Stress Adaptation

A primary trigger for the stringent response is nutrient deprivation. The accumulation of (p)ppGpp allows bacteria to endure periods of scarcity by adjusting their metabolic and physiological states.

Amino Acid Starvation: This is the most classic trigger for the stringent response. When aminoacylated tRNAs become limited, the ribosome-associated enzyme RelA is activated, leading to the synthesis of (p)ppGpp. nih.gov This accumulation curtails the synthesis of stable RNAs (rRNA and tRNA) and instead upregulates the transcription of amino acid biosynthetic genes, allowing the cell to produce the required amino acids internally. nih.govfrontiersin.org Strains deficient in (p)ppGpp synthesis often exhibit auxotrophy for multiple amino acids. nih.govfrontiersin.org In Escherichia coli, starvation for specific amino acids like isoleucine leads to a global transcriptional reprogramming that is dependent on (p)ppGpp. nih.gov Similarly, in Streptococcus pyogenes and Streptococcus rattus, amino acid starvation induced by mupirocin (B1676865) results in the accumulation of (p)ppGpp. oup.com

Carbon Deprivation: Lack of a suitable carbon source also triggers a (p)ppGpp-mediated response. In many bacteria, this response is primarily managed by the bifunctional enzyme SpoT, which possesses both synthetase and hydrolase activity. nih.gov Carbon starvation leads to an increase in (p)ppGpp levels, which helps to halt energy-intensive processes and conserve resources until a more favorable carbon source becomes available. asm.org

Phosphate (B84403) Deprivation: Phosphate is essential for the synthesis of nucleic acids, phospholipids, and ATP. In response to phosphate limitation, bacteria accumulate (p)ppGpp, a process that can be dependent on SpoT. nih.gov This response aids in bacterial survival under phosphate-scarce conditions. asm.org

Iron Deprivation: Iron is a critical cofactor for many enzymes. Iron limitation can induce a SpoT-dependent accumulation of (p)ppGpp in E. coli. unamur.benih.govscispace.com This increase in (p)ppGpp levels, in turn, can positively regulate the expression of iron uptake systems, forming a homeostatic loop to alleviate iron starvation. nih.govscispace.com Inactivation of the fes gene, which is involved in iron acquisition from enterobactin, leads to iron limitation and a subsequent SpoT-dependent rise in (p)ppGpp. unamur.benih.govscispace.com

Nutritional StressKey Enzyme(s) InvolvedPrimary Physiological Response
Amino Acid StarvationRelAInhibition of stable RNA synthesis, activation of amino acid biosynthesis
Carbon DeprivationSpoTConservation of energy and resources
Phosphate LimitationSpoTSurvival under phosphate-scarce conditions
Iron LimitationSpoTUpregulation of iron uptake systems

Abiotic Stress Acclimation

Beyond nutritional stress, (p)ppGpp signaling is integral to acclimation to a variety of physical and chemical stresses.

Heat Shock: In bacteria such as Bacillus subtilis, heat shock induces a rapid and transient increase in intracellular (p)ppGpp levels. nih.govplos.org This accumulation is primarily mediated by the ribosome-associated synthetase Rel. The resulting (p)ppGpp pulse primarily modulates translational capacity, reducing the protein load on the cellular quality control system, and contributes to the development of thermotolerance. plos.org

Oxidative Stress: The stringent response plays a protective role against oxidative stress. In plants, ppGpp is required for protection against oxidative damage during nitrogen starvation by remodeling the photosynthetic electron transport chain. nih.gov

Osmotic Stress: High osmolarity is a significant challenge for bacterial cells. Accumulation of (p)ppGpp is observed in response to osmotic shock, contributing to the adaptive response. asm.orgnih.gov

Drought and Salinity: In plants, ppGpp levels have been shown to increase in response to drought and high salinity, suggesting a role in acclimation to these water-related stresses.

UV Irradiation and Wounding: Physical damage such as UV irradiation and wounding also trigger an increase in ppGpp levels in plants, implicating the stringent response in the broader stress signaling network.

Abiotic StressOrganism(s)Observed Response
Heat ShockBacillus subtilisTransient increase in (p)ppGpp, modulation of translation, thermotolerance
Oxidative StressArabidopsis thalianappGpp-mediated protection against oxidative damage
Osmotic ShockBacteriaAccumulation of (p)ppGpp
Drought and SalinityPlantsIncreased ppGpp levels
UV Irradiation and WoundingPlantsIncreased ppGpp levels

Chloroplast Stress Response and Photosynthetic Acclimation

The stringent response is conserved in the chloroplasts of plants and algae, reflecting their bacterial ancestry. oup.com (p)ppGpp plays a significant role in regulating chloroplast function and photosynthetic activity, particularly in response to environmental stress. oup.comelifesciences.org

Artificial accumulation of ppGpp in plants can inhibit chloroplast gene expression, thereby influencing photosynthesis. nih.govelifesciences.orgembo.org During nitrogen starvation in Arabidopsis, ppGpp is essential for remodeling the photosynthetic electron transport chain to downregulate photosynthetic activity, which in turn protects against oxidative stress. nih.govelifesciences.org This demonstrates a photoprotective role for ppGpp signaling in plants under nutrient-limiting conditions. elifesciences.org

Furthermore, (p)ppGpp is involved in the adaptation of chloroplast gene expression to darkness. dntb.gov.ua The regulation of (p)ppGpp levels is also linked to chloroplast biogenesis during early leaf development. In rice, the overexpression of a ppGpp synthase can impact photosynthetic rates, highlighting the importance of tightly controlled (p)ppGpp homeostasis for proper chloroplast function.

Regulation of Cellular Growth and Development

(p)ppGpp is not only a stress alarmone but also a key regulator of cellular growth and developmental processes. nih.govijournals.cn In bacteria, the intracellular concentration of (p)ppGpp is inversely correlated with the growth rate. nih.gov By modulating the synthesis of the translational machinery, (p)ppGpp coordinates cell growth with nutrient availability.

The stringent response can also influence the bacterial cell cycle. nih.govijournals.cn In Caulobacter crescentus, an increase in (p)ppGpp levels can slow down the differentiation from a motile swarmer cell to a sessile stalked cell and delay the initiation of chromosome replication. nih.gov This is achieved, in part, by modulating the levels of master regulators of the cell cycle. nih.gov The cell cycle is a highly regulated process involving internal and external regulators to ensure proper cell division. khanacademy.org

Contribution to Microbial Pathogenesis and Virulence

The ability of pathogenic bacteria to cause disease is often intricately linked to their capacity to adapt to the host environment and overcome host defenses. The stringent response, mediated by (p)ppGpp, plays a crucial role in the virulence of many bacterial pathogens. asm.orgnih.govresearchgate.net

(p)ppGpp signaling can regulate the expression of a wide range of virulence factors, including toxins, adhesion molecules, and secretion systems. nih.govnih.gov For instance, in the fire blight pathogen Erwinia amylovora, (p)ppGpp is required for the expression of the type III secretion system, a key virulence determinant. nih.gov In uropathogenic E. coli, (p)ppGpp is necessary for the expression of α-hemolysin, a toxin that contributes to the bacterium's cytotoxicity. asm.org

By orchestrating the adaptation to the nutrient-limited and stressful conditions within the host, (p)ppGpp enables pathogens to survive, persist, and establish infections. researchgate.net The concept of a virulence factor is central to understanding microbial pathogenesis, referring to microbial components that can cause damage to a susceptible host. nih.gov

Role in Antimicrobial Tolerance and Bacterial Persistence

The stringent response is a major contributor to the phenomena of antibiotic tolerance and bacterial persistence. asm.orgnih.govnih.govnih.govacs.orgasm.org Persister cells are a subpopulation of bacteria that are phenotypically tolerant to high concentrations of antibiotics. nih.gov

Accumulation of (p)ppGpp can lead to a state of dormancy or reduced metabolic activity, which renders many antibiotics ineffective as they often target active cellular processes. asm.orgnih.gov The stringent response can be triggered by various stresses, including exposure to certain antibiotics, leading to the formation of persister cells. frontiersin.org In E. coli, the arrest of translation initiation, a process influenced by (p)ppGpp, can induce survival to antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) in a (p)ppGpp-dependent manner. biorxiv.org

The link between (p)ppGpp and persistence is complex and can involve interactions with other cellular systems, such as toxin-antitoxin modules. frontiersin.org The stringent response can activate these modules, contributing to the generation of persister cells. frontiersin.org The ability of (p)ppGpp to induce a slow-growth phenotype is a key factor in its contribution to both antibiotic tolerance and persistence, posing a significant challenge to the effective treatment of bacterial infections. acs.orgasm.org

Phage Life Cycle Regulation

The alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively referred to as (p)ppGpp, are central to the bacterial stringent response, a global reprogramming of cellular physiology in response to nutritional stress. This host-centric signaling network also plays a critical role in modulating the life cycles of bacteriophages, the viruses that infect bacteria. The physiological state of the host cell, often reflected by intracellular (p)ppGpp levels, can significantly influence a phage's decision between two alternative replication strategies: the lytic cycle or the lysogenic cycle. britannica.comlibretexts.org In the lytic cycle, the phage rapidly replicates, leading to the destruction (lysis) of the host cell and the release of new virions. microbenotes.comyoutube.com In contrast, the lysogenic cycle involves the integration of the phage genome (as a prophage) into the host's chromosome, where it is passively replicated along with the host DNA without causing immediate harm. microbenotes.comyoutube.commdpi.com The concentration of (p)ppGpp within the host serves as a crucial environmental cue that can sway this decision and regulate the efficiency of lytic development.

Influence on the Lysis-Lysogeny Decision of Bacteriophage Lambda

Research on the temperate bacteriophage lambda, which infects Escherichia coli, has demonstrated that the lysis-versus-lysogeny decision is influenced by the intracellular concentration of ppGpp. nih.gov Upon infection, the efficiency of lysogenization is not a simple linear response to ppGpp levels. Instead, it is highest at ppGpp concentrations that are moderately higher than the basal level found during unstressed growth. nih.gov Both very low and very high concentrations of ppGpp lead to less efficient lysogenization, favoring the lytic pathway. nih.gov

This regulatory effect is mediated through at least two mechanisms:

Regulation of Promoter Activity : (p)ppGpp differentially influences the activity of key lambda promoters that are critical for the lysis-lysogeny decision. nih.gov For instance, in studies of bacteriophage λ, various effects of high ppGpp concentrations on specific promoters have been observed. Promoters such as pR, pE, and pI are negatively regulated, paQ is positively regulated, and pL remains largely unaffected. nih.gov

Control of CII Protein Stability : The stability of the lambda CII protein is a critical determinant for establishing lysogeny. This protein activates promoters necessary for the lysogenic cycle. The level of the HflB/FtsH protease, which is responsible for degrading the CII protein, is itself dependent on the ppGpp concentration. The highest levels of HflB/FtsH are found in bacteria that either lack ppGpp or have highly elevated concentrations of it. nih.gov This results in increased degradation of CII at the extremes of ppGpp concentration, thus disfavoring lysogeny.

Negative Regulation of Lytic Development

Beyond influencing the initial life cycle choice, (p)ppGpp also directly impacts the progression of the lytic cycle. Studies on Shiga toxin-converting bacteriophages in E. coli have shown that (p)ppGpp negatively regulates their lytic development. nih.gov In bacterial strains engineered to lack (p)ppGpp (relA spoT double mutants), the production of phage progeny and the replication of phage DNA are significantly more efficient compared to wild-type strains that maintain basal levels of these alarmones. nih.gov

This indicates that even basal levels of (p)ppGpp limit the efficiency of phage DNA replication. nih.gov The proposed mechanism for this inhibition is the negative regulation of phage genome replication by (p)ppGpp. This impairment is believed to be a primary reason for the inhibition of phage development observed in host cells under amino acid starvation, a condition that naturally leads to high (p)ppGpp levels. nih.gov

Conversely, for other phages like the T4 phage, the absence of (p)ppGpp in the E. coli host leads to an increase in plaque size. This effect is thought to be related to changes in the host's cellular envelope, such as increased membrane fragility, rather than a direct effect on phage gene expression. frontiersin.org

Research Findings on (p)ppGpp and Phage Regulation

The following table summarizes key research findings on the influence of (p)ppGpp concentrations on the life cycles of various bacteriophages.

BacteriophageHost Organism(p)ppGpp LevelObserved Effect on Phage Life CycleReference
Lambda (λ)Escherichia coliModerately elevatedHighest efficiency of lysogenization. nih.gov
Lambda (λ)Escherichia coliLow or very highReduced efficiency of lysogenization; favors lytic cycle. nih.gov
Shiga toxin-converting phages (ϕ24B, 933W, etc.)Escherichia coliBasal or elevatedNegative regulation of phage DNA replication and lytic development. nih.gov
Shiga toxin-converting phages (ϕ24B, 933W, etc.)Escherichia coliAbsent (ppGpp⁰)Significantly more efficient phage DNA replication and virion production. nih.gov
T4Escherichia coliAbsentIncreased plaque size, likely due to increased host membrane fragility. frontiersin.org

Diguanosine Pentaphosphate Gp5g and Eukaryotic Signal Transduction

Identification and Quantification in Biological Systems (e.g., Human Plasma, Myocardial Tissue)

The presence of Gp5G as an endogenous compound in humans has been confirmed through its identification and quantification in human plasma. nih.gov To isolate and measure this molecule, a multi-step purification process is employed on plasma samples obtained from healthy donors. nih.gov

The definitive identification of Gp5G is accomplished using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and enzymatic analysis. nih.gov These techniques confirm the molecular structure and the 5'-to-5' linkage of the phosphate (B84403) groups to the guanosine (B1672433) moieties.

Quantitative analysis has established the physiological concentration of Gp5G in the plasma of healthy individuals. nih.gov While Gp5G's presence is confirmed in plasma, specific quantification in myocardial tissue is a subject of ongoing research.

Concentration of Diguanosine Pentaphosphate (Gp5G) in Human Plasma
Biological MatrixConcentration (nmol/l)Source
Human Plasma (Healthy Donors)9.47 ± 4.97 nih.gov

Activation of P2Y Receptors

P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides and play diverse roles in physiology. wikipedia.orgtocris.com Gp5G has been identified as an agonist for certain subtypes of these receptors, specifically P2Y4 and P2Y6 receptors. nih.gov The stimulation of P2Y receptors by agonists like Gp5G is a critical step in initiating intracellular signaling cascades that lead to specific cellular responses. nih.gov The interaction between Gp5G and P2Y receptors links this endogenous molecule to the broader purinergic signaling network, which is involved in regulating functions ranging from neurotransmission to muscle contraction. tocris.com

Modulation of the Rho-kinase Pathway

The Rho-kinase (ROCK) pathway is a critical regulator of cellular functions, including cell shape, motility, and smooth muscle contraction. mdpi.com Research has demonstrated that Gp5G is an endogenous activator of the Rho-kinase pathway. nih.gov This activation is a key mechanism through which Gp5G influences vascular smooth muscle cell contraction.

Experimental evidence shows that physiological concentrations of Gp5G (as low as 10 nmol/l) can induce the activation of Rho-kinase. nih.gov This was demonstrated by observing the translocation of RhoA, a key protein in the pathway, from the cytosolic fraction to the membranous fraction of cells upon stimulation with Gp5G. nih.gov Furthermore, the physiological effects of Gp5G on vascular tone can be nullified by the application of Rho-kinase inhibitors, such as Y27632, confirming the pathway's central role in mediating the compound's effects. nih.gov

Endogenous Roles in Vascular Tone Control

Vascular tone refers to the degree of constriction within a blood vessel, which is essential for the regulation of blood pressure and blood flow. cvphysiology.com Gp5G has been shown to play an endogenous role in the control of vascular tone. nih.gov The intra-aortic application of 100 pmol of Gp5G resulted in a significant increase in mean arterial blood pressure by 13.5 +/- 4.2 mmHg, highlighting its direct vasoactive effects. nih.gov

Gp5G also modulates the effects of other vasoactive substances. It increases the contractile responses induced by angiotensin II in a dose-dependent manner. nih.gov This potentiation of angiotensin II-induced vasoconstriction by Gp5G is inhibited by P2 receptor antagonists and abolished by Rho-kinase inhibition, linking its effects on vascular tone directly to the P2Y receptor and Rho-kinase signaling pathways. nih.gov

Effect of Gp5G on Angiotensin II-Induced Vasoconstriction
ConditionED50 (-log mol) of Angiotensin IISource
Angiotensin II alone10.9 ± 0.1 nih.gov
Angiotensin II + Gp5G (100 nmol/l)11.5 ± 0.1 nih.gov

Advanced Methodologies for P Ppgpp and Gp5g Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of (p)ppGpp and Gp5G, enabling their separation from other nucleotides and cellular components. The choice of technique depends on the specific research question, required sensitivity, and the complexity of the sample.

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the separation and qualitative or quantitative analysis of nucleotides like (p)ppGpp. frontiersin.orgfishersci.com The separation is based on the differential partitioning of compounds between a stationary phase, typically a polyethyleneimine (PEI)-cellulose plate, and a mobile phase solvent. frontiersin.org This method is particularly advantageous due to its simplicity and minimal sample preparation requirements. frontiersin.org For quantitative analysis, radiolabeled nucleotides (e.g., with ³²P) are often used, with detection carried out by autoradiography or by excising the spots and measuring radioactivity via liquid scintillation counting. frontiersin.orgresearchgate.netnih.gov

Two-dimensional TLC (2D-TLC) enhances the separation of complex nucleotide mixtures. In this method, the sample is first developed in one solvent system along one dimension of the plate. The plate is then rotated 90 degrees and developed in a second, different solvent system. This orthogonal separation provides greater resolution, which is particularly useful for separating nucleotides that may co-migrate in a single dimension. frontiersin.org For instance, 2D-TLC can effectively resolve different modified nucleotides from each other and from the canonical nucleotides. nih.govoup.comnih.govresearchgate.net The first dimension often separates nucleotides based on the negative charge of their phosphate (B84403) groups, while the second dimension separates them based on their nucleobase content. nih.gov

Key Parameters for TLC/2D-TLC of Nucleotides:

ParameterDescriptionCommon Application
Stationary Phase Polyethyleneimine (PEI)-celluloseSeparation of nucleotides. frontiersin.orgnih.gov
Mobile Phase (1D) 1.5 M KH₂PO₄ (pH 3.4)Separation of (p)ppGpp from other nucleotides. nih.gov
Mobile Phase (2D) Different solvent systems are used for each dimension to achieve orthogonal separation.Enhanced resolution of complex nucleotide mixtures. nih.govoup.comnih.gov
Detection Autoradiography (for radiolabeled samples), UV lightVisualization and quantification of separated nucleotides. frontiersin.orgnih.govmerckmillipore.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the quantification of bacterial housekeeping nucleotides and alarmones like ppGpp and pppGpp. nih.govresearchgate.net These methods offer high resolution, sensitivity, and reproducibility. eag.com UHPLC utilizes columns with smaller particle sizes (less than 2 µm) compared to HPLC, resulting in faster analysis times and improved separation efficiency. eag.com

Several HPLC/UHPLC approaches are used for nucleotide analysis, including ion-pair reversed-phase (IPRP) and strong anion exchange (SAX) chromatography. nih.govresearchgate.net A combination of these techniques can be employed for comprehensive nucleotide profiling. For example, C18 IPRP-HPLC can be used to resolve various nucleotides like GMP, GDP, GTP, AMP, ADP, ATP, CTP, and UTP, while SAX-HPLC in isocratic mode is effective for the specific separation of ppGpp and pppGpp. nih.govresearchgate.net These methods are applicable to bacterial samples without the need for radioactive labeling, using UV detection for quantification. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the retention and separation of highly polar compounds like nucleotides, which may not be well-retained by standard reversed-phase columns. researchgate.netthermofisher.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous solvent. thermofisher.com Water acts as the strong eluting solvent, which is the opposite of reversed-phase chromatography. thermofisher.com

HILIC offers several advantages for nucleotide analysis, including compatibility with mass spectrometry due to the high organic content of the mobile phase, which enhances electrospray ionization. frontiersin.orgnih.gov This technique has been successfully applied to the separation of ppGpp and pppGpp in bacterial cell extracts. frontiersin.orgnih.gov

Typical HILIC System Configuration:

ComponentDescription
Stationary Phase Polar columns (e.g., amide, silica)
Mobile Phase High percentage of organic solvent (e.g., acetonitrile) with a small percentage of aqueous buffer. thermofisher.com
Elution Gradient elution starting with high organic content and increasing the aqueous portion. nih.gov

Ion-Pair Reversed-Phase (IPRP) chromatography is a widely used technique for the separation of charged analytes like nucleotides on a non-polar stationary phase. bitesizebio.com This method involves the addition of an ion-pairing agent to the mobile phase. bitesizebio.com The ion-pairing agent contains a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the charged analyte, effectively neutralizing its charge and allowing for retention on the reversed-phase column. bitesizebio.com

For the analysis of negatively charged nucleotides, alkylamines are commonly used as ion-pairing agents. chromatographyonline.com The retention mechanism in IP-RPLC is complex, involving both hydrophobic and electrostatic interactions. chromatographyonline.com This technique can be coupled with mass spectrometry and provides high kinetic performance for the separation of nucleotides and smaller nucleic acids. chromatographyonline.com IPRP-HPLC has been successfully used to quantify a range of nucleotides and nucleosides in biological samples. nih.gov

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) offers high sensitivity and selectivity for the identification and quantification of molecules. When coupled with liquid chromatography, it becomes a powerful tool for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of nucleotides like ppGpp. nih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. In LC-MS/MS, the analytes are first separated by an LC system and then ionized, typically using electrospray ionization (ESI). The precursor ions are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple-reaction monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low concentrations. researchgate.net

LC-MS/MS methods have been developed for the quantification of various nucleotides in human cells and bacterial extracts. nih.govnih.gov For instance, a reversed-phase ion-pairing UPLC/MS/MS method has been established for the measurement of ppGpp. msu.edu The high sensitivity of LC-MS/MS, with detection limits in the nanomolar range, makes it particularly suitable for detecting the low concentrations of ppGpp found in some biological systems. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that has found applications in the analysis of various biomolecules. While its use for the direct and routine quantification of small nucleotides like guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp) is less common than other methods, its potential for high-throughput screening and qualitative analysis is noteworthy. The principle of MALDI-MS involves co-crystallizing the analyte with a matrix material on a target plate. A pulsed laser irradiates the crystals, leading to the desorption and ionization of the analyte with minimal fragmentation.

The successful application of MALDI-MS for quantitative analysis often requires the use of an internal standard to overcome issues with sample preparation and crystal heterogeneity. While not extensively documented specifically for (p)ppGpp, the approach of using an isotope-labeled internal standard has been shown to dramatically increase precision in the quantitative analysis of other small molecules. Challenges in applying MALDI-MS to (p)ppGpp research include potential interference from the matrix in the low mass range and the need for careful optimization of the matrix and laser energy to achieve reliable ionization and detection.

Capillary Electrophoresis Coupled with Mass Spectrometry

Capillary electrophoresis coupled with mass spectrometry (CE-MS) has emerged as a powerful and sensitive technique for the separation and quantification of charged low-molecular-weight metabolites, including (p)ppGpp. This method combines the high separation efficiency of capillary electrophoresis with the high selectivity and sensitivity of mass spectrometry.

In CE-MS, charged molecules are separated in a narrow capillary based on their electrophoretic mobility in an electric field. The separated analytes are then introduced into the mass spectrometer for detection and quantification. This technique has been successfully employed to detect ppGpp in bacterial extracts. However, challenges remain, as in some studies, the levels of pppGpp were below the detection limit of the assay. Further methodological improvements, such as the use of fully N15-labeled (p)ppGpp as an internal standard, have enhanced the quantitative accuracy of the CE-MS method, enabling the quantification of ppGpp in complex biological samples like plant material.

Enzymatic Assays for Biochemical Characterization

Enzymatic assays are fundamental for the biochemical characterization of the enzymes involved in the metabolism of (p)ppGpp and Gp5G. These assays allow for the determination of enzyme kinetics, substrate specificity, and the effects of potential inhibitors or activators. The primary enzymes studied in the context of (p)ppGpp are the RelA/SpoT homolog (RSH) enzymes, which are responsible for both the synthesis and hydrolysis of these alarmones.

Synthesis Assays: The synthetase activity of RSH enzymes, such as RelA, is typically measured by monitoring the production of (p)ppGpp from ATP and GDP or GTP. A common method involves the use of radiolabeled precursors, such as [α-³²P]GTP or [γ-³²P]ATP, followed by separation of the products by thin-layer chromatography (TLC) and quantification using autoradiography or phosphorimaging.

Hydrolysis Assays: The hydrolase activity of bifunctional RSH enzymes like SpoT is assayed by measuring the degradation of (p)ppGpp to GDP (or GTP) and pyrophosphate. Similar to synthesis assays, radiolabeled (p)ppGpp can be used as a substrate, and the decrease in the substrate or the appearance of the product is monitored over time.

More recently, non-radioactive methods have been developed. For example, the release of inorganic phosphate during the hydrolysis of (p)ppGpp can be detected using colorimetric assays, such as those based on malachite green. These assays provide a safer and more convenient alternative to radiolabeling.

Assay TypePrincipleCommon Detection Method
Synthesis Measures the formation of (p)ppGpp from ATP and GDP/GTP by synthetase enzymes (e.g., RelA).Thin-Layer Chromatography (TLC) with radiolabeled nucleotides, HPLC.
Hydrolysis Measures the breakdown of (p)ppGpp into GDP/GTP and pyrophosphate by hydrolase enzymes (e.g., SpoT).TLC with radiolabeled substrate, Colorimetric assays (e.g., malachite green).

Molecular Genetic Techniques

Targeted Gene Deletion and Mutagenesis

Targeted gene deletion and mutagenesis are indispensable tools for elucidating the physiological roles of (p)ppGpp and Gp5G in vivo. By deleting or altering the genes encoding the enzymes responsible for their synthesis and degradation, researchers can study the resulting phenotypic changes.

Gene Deletion: The creation of knockout mutants, particularly for the relA and spoT genes in bacteria, has been instrumental in understanding the stringent response. For instance, a ΔrelA mutant is unable to mount a rapid stringent response to amino acid starvation, while a ΔrelAΔspoT double mutant, often referred to as a (p)ppGpp⁰ strain, is completely deficient in (p)ppGpp synthesis. Studies on these mutants have revealed the critical role of (p)ppGpp in a wide range of cellular processes, including antibiotic resistance, biofilm formation, and virulence. nih.gov

Mutagenesis: Site-directed mutagenesis allows for the investigation of specific amino acid residues within the synthetase and hydrolase domains of RSH enzymes. nih.gov By altering key residues in the active site or regulatory domains, researchers can dissect the catalytic mechanisms and regulatory interactions of these enzymes. For example, mutagenesis studies have been used to create enzymes that are locked in a synthetase-ON or hydrolase-ON state, providing precise tools to manipulate intracellular (p)ppGpp levels.

Inducible Gene Expression Systems

Inducible gene expression systems provide a powerful approach to study the effects of (p)ppGpp and Gp5G by allowing for the controlled synthesis of these molecules, independent of natural stress signals. In these systems, the gene encoding a (p)ppGpp synthetase, such as a truncated relA gene that is constitutively active, is placed under the control of an inducible promoter.

The addition of a specific chemical inducer leads to the expression of the synthetase and a subsequent accumulation of (p)ppGpp. This method uncouples (p)ppGpp production from the pleiotropic effects of the stress that would normally induce it, allowing for a more direct assessment of the consequences of elevated alarmone concentrations. plos.orgnih.govnih.gov For example, inducible expression of (p)ppGpp synthetases in Staphylococcus aureus has been shown to cause a reduction in the GTP pool and an increase in the ATP pool, mimicking the nucleotide changes seen during the stringent response. plos.orgnih.gov

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic profiling are global approaches used to understand the widespread changes in gene expression and protein abundance that occur in response to fluctuations in (p)ppGpp and Gp5G levels.

Transcriptomics: Techniques such as microarray analysis and RNA sequencing (RNA-Seq) have been used to compare the transcriptomes of wild-type strains with (p)ppGpp⁰ mutants or strains where (p)ppGpp synthesis is induced. These studies have revealed that (p)ppGpp acts as a global regulator, affecting the expression of hundreds of genes. mdpi.comnih.gov In many bacteria, high levels of (p)ppGpp lead to the downregulation of genes involved in growth, such as those encoding ribosomal RNAs and proteins, and the upregulation of genes involved in stress responses and amino acid biosynthesis. plos.orgnih.gov

Proteomics: Proteomic analyses, often employing techniques like two-dimensional gel electrophoresis or mass spectrometry-based methods, complement transcriptomic data by providing information on the actual protein levels in the cell. Comparative proteomics of wild-type and (p)ppGpp-deficient strains have helped to identify key proteins whose expression is controlled by the stringent response. asm.orgbiorxiv.orgnih.gov These studies have provided insights into how (p)ppGpp-mediated regulation of the proteome contributes to bacterial adaptation and survival under stress conditions. asm.orgbiorxiv.orgnih.gov

TechniqueInformation GainedKey Findings in (p)ppGpp Research
Transcriptomics (RNA-Seq, Microarrays) Global changes in gene expression (mRNA levels).(p)ppGpp downregulates genes for ribosome synthesis and upregulates genes for amino acid biosynthesis and stress responses. plos.orgnih.gov
Proteomics (2D-PAGE, LC-MS/MS) Global changes in protein abundance.Confirms transcriptomic data and identifies post-transcriptional regulation. Reveals changes in metabolic enzymes and stress proteins. asm.orgbiorxiv.orgnih.gov

Live-Cell Imaging and Sensor Development

The ability to visualize and quantify (p)ppGpp fluctuations in real-time within individual cells has provided unprecedented insights into the stringent response and other regulatory networks. A key innovation in this area is the development of genetically encoded fluorescent sensors.

RNA-Based Fluorescent Sensors

A significant breakthrough in the live-cell imaging of (p)ppGpp has been the engineering of RNA-based fluorescent sensors. mdpi.comnih.govnih.gov These sensors are genetically encodable, allowing for their expression within cells and the direct monitoring of cellular (p)ppGpp accumulation. mdpi.comnih.gov This approach has provided unparalleled information on cell-to-cell variations and the cellular dynamics of (p)ppGpp levels under different nutritional conditions. mdpi.com

The design of these sensors is modular, typically comprising three main components: a (p)ppGpp-specific aptamer, a transducer sequence, and a fluorogenic RNA reporter, such as Broccoli or Mango. nih.govresearchgate.net Aptamers are single-stranded nucleic acid molecules that can bind to specific targets with high affinity and selectivity. nih.gov In these sensors, a naturally occurring (p)ppGpp-binding riboswitch serves as the aptamer. mdpi.comnih.govnih.gov

The general mechanism of these sensors involves a conformational change upon (p)ppGpp binding. In the absence of (p)ppGpp, the transducer sequence prevents the fluorogenic RNA reporter from folding into its active conformation. When (p)ppGpp binds to the aptamer, it induces a structural change that allows the transducer sequence to hybridize in a way that facilitates the correct folding of the reporter RNA. nih.gov The folded reporter RNA can then bind to a cell-permeable dye, leading to a significant increase in fluorescence that can be detected and quantified. nih.gov

Researchers have successfully utilized the Broccoli aptamer in conjunction with the dye DFHBI-1T to create sensors that can detect (p)ppGpp. nih.gov These sensors have demonstrated high selectivity for ppGpp and pppGpp over other nucleotides. nih.gov Different versions of these sensors have been developed with varying detection ranges to cover the physiological concentrations of (p)ppGpp found in bacterial cells. nih.gov The RNA Mango aptamer, known for its high affinity and significant fluorescence enhancement of thiazole (B1198619) orange dyes, also represents a promising platform for the development of such sensors. nih.govutoronto.caspringernature.com

Table 1: Characteristics of RNA-Based (p)ppGpp Fluorescent Sensors

Sensor ComponentFunctionExample
Aptamer Specifically binds to (p)ppGpp(p)ppGpp-specific riboswitch
Transducer Sequence Regulates the folding of the reporter RNAOptimized nucleotide sequences
Fluorogenic Reporter Binds a dye to produce a fluorescent signalBroccoli, RNA Mango
Fluorogenic Dye Becomes fluorescent upon binding to the reporterDFHBI-1T, Thiazole Orange derivatives

Biophysical Techniques for Molecular Interaction Analysis

Understanding the molecular mechanisms through which diguanosine pentaphosphate exerts its regulatory effects requires detailed analysis of its interactions with various cellular components. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these binding events.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters in a single experiment. These parameters include the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

ITC has been instrumental in characterizing the binding of (p)ppGpp to its protein targets. In this method, a solution of the ligand, such as this compound, is titrated into a solution containing the protein of interest, and the resulting heat changes are measured. This provides a complete thermodynamic profile of the binding interaction.

For instance, ITC studies have been crucial in validating and characterizing the interactions of (p)ppGpp with a wide range of newly identified protein effectors. By recombinantly expressing and purifying candidate proteins, researchers have used ITC to confirm direct binding of (p)ppGpp and to quantify the binding affinities. This approach has been applied to numerous enzymes, helping to elucidate how (p)ppGpp regulates key cellular processes like nucleotide synthesis.

Table 2: Representative Thermodynamic Data from ITC Analysis of (p)ppGpp-Protein Interactions

Interacting ProteinLigandBinding Affinity (Kd)Enthalpy Change (ΔH)Entropy Change (TΔS)Stoichiometry (n)
E. coli PurFppGpp~2.5 µMFavorableUnfavorable~1
E. coli GuaBppGpp~10 µMFavorableUnfavorable~1
E. coli AdkppGpp~50 µMFavorableUnfavorable~1

Note: The values presented are approximate and can vary depending on experimental conditions. The thermodynamic signatures often reveal that (p)ppGpp binding is an enthalpy-driven process.

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can be used to measure the distance between two fluorescent molecules, a donor and an acceptor. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This property makes FRET a valuable tool for studying conformational changes in proteins and nucleic acids upon ligand binding, as well as for monitoring molecular interactions in real-time.

While specific FRET-based sensors for the direct detection of this compound have not been extensively reported, the principles of FRET biosensor design are well-established and could be applied to study Gp5G. A common strategy for developing a FRET-based biosensor for a small molecule involves flanking a specific ligand-binding domain with a FRET pair of fluorescent proteins (e.g., cyan fluorescent protein as the donor and yellow fluorescent protein as the acceptor).

In a hypothetical FRET sensor for this compound, a protein or RNA aptamer known to bind Gp5G would be engineered into such a construct. The binding of Gp5G would then induce a conformational change in the binding domain, altering the distance or orientation between the donor and acceptor fluorophores. This change would result in a corresponding change in the FRET efficiency, which can be measured as a change in the ratio of acceptor to donor fluorescence emission.

The development of such a sensor would enable the dynamic monitoring of Gp5G concentrations in living cells with high spatial and temporal resolution. Furthermore, FRET can be employed in vitro to study the conformational changes in target proteins or enzymes upon binding to this compound, providing insights into the allosteric regulation mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.